molecular formula C9H10BrCl B2647277 1-Bromo-2-chloro-4-(propan-2-YL)benzene CAS No. 90350-27-9

1-Bromo-2-chloro-4-(propan-2-YL)benzene

Cat. No.: B2647277
CAS No.: 90350-27-9
M. Wt: 233.53
InChI Key: LMQLTGKBVZVFIR-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and an isopropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

1-Bromo-2-chloro-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

“1-Bromo-2-chloro-4-(propan-2-YL)benzene” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of isopropylbenzene (cumene). The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the substitution of halogen atoms. This mechanism is crucial for its reactivity and applications in various chemical processes .

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: Similar structure but lacks the isopropyl group.

    1-Bromo-4-chlorobenzene: Similar structure but with different positions of halogen atoms.

    1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar structure with different substituents

Uniqueness: 1-Bromo-2-chloro-4-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1-bromo-2-chloro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQLTGKBVZVFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90350-27-9
Record name 1-bromo-2-chloro-4-(propan-2-yl)benzene
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